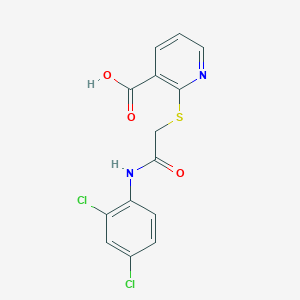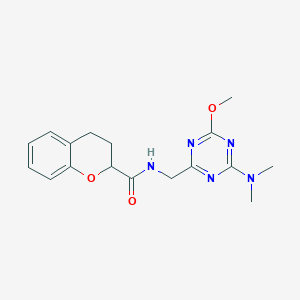
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile” is a chemical compound with the molecular formula C11H6ClN3O . It is related to other compounds such as “ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate” and “methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate” which have similar structures .
Scientific Research Applications
Synthesis and Chemical Reactivity
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile is a compound with various applications in organic synthesis and chemical reactivity. It is used as a building block for constructing nitrogen heterocyclic compounds, such as pyrazoles, pyrimidines, and diazepines, through reactions with diverse bifunctional nucleophiles. The compound's reactivity has been explored in studies for synthesizing Schiff bases and other derivatives, contributing significantly to the field of synthetic chemistry (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Evaluation
Research has demonstrated the potential of derivatives of this compound in biological applications. Studies have shown that certain synthesized derivatives exhibit antimicrobial and anticancer activities. This aspect of research is crucial for developing new therapeutic agents and understanding their mechanisms of action (Essam Abdelghani, Said, Assy, & Hamid, 2017).
Spectroscopic Characterization and Analysis
The compound has been a subject of various spectroscopic studies, including FT-IR, NMR, and UV-Vis absorption. These studies are fundamental for understanding the molecular structure and electronic interactions of the compound. Such analyses are vital for predicting biological potentials and understanding the reactivity of the compound in various chemical contexts (Nuha Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial and Antioxidant Activities
Some derivatives of this compound have shown promising antimicrobial and antioxidant activities. These properties are significant for developing new antimicrobial and antioxidant agents, which are essential in combating various diseases and oxidative stress-related conditions (Safaa I. Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Properties
IUPAC Name |
4-chloro-6-oxo-1-phenylpyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-9-6-11(16)15(14-10(9)7-13)8-4-2-1-3-5-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGMNRLWSAYJMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2359653.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2359654.png)
![6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)


![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)
![Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2359664.png)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)


